![molecular formula C3H9NO3S2 B14455504 N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide CAS No. 70355-69-0](/img/structure/B14455504.png)
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide is an organosulfur compound with the molecular formula C3H9NO3S2. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group (SO2) connected to an amine group (NH2). Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with dimethylamine in the presence of a base such as pyridine to absorb the generated hydrochloric acid (HCl). The reaction can be represented as follows:
CH3SO2Cl+(CH3)2NH→CH3SO2N(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar structure but without the dimethyl substitution.
N,N-Dimethylmethanesulfonamide: Another related compound with similar chemical properties.
Uniqueness
N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the dimethyl group enhances its stability and solubility, making it a valuable compound in various applications.
Properties
CAS No. |
70355-69-0 |
|---|---|
Molecular Formula |
C3H9NO3S2 |
Molecular Weight |
171.2 g/mol |
IUPAC Name |
N-[dimethyl(oxo)-λ6-sulfanylidene]methanesulfonamide |
InChI |
InChI=1S/C3H9NO3S2/c1-8(2,5)4-9(3,6)7/h1-3H3 |
InChI Key |
LGDZRUNXRFZRIU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NS(=O)(=O)C)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)

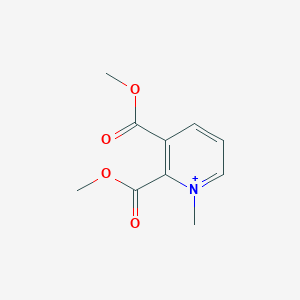
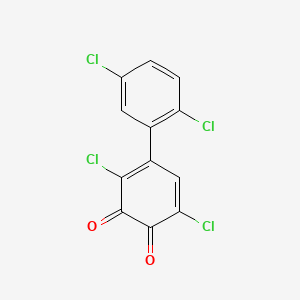
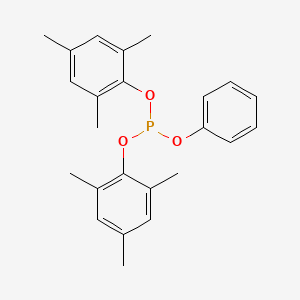
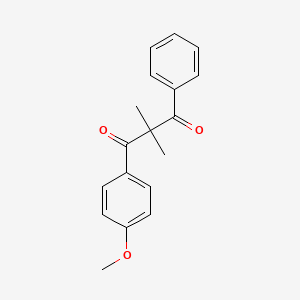

![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)

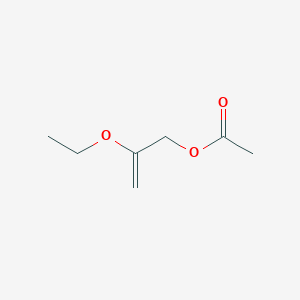
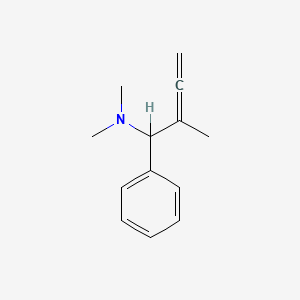

![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
